molecular formula C22H21ClFN5O2 B15103634 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B15103634
M. Wt: 441.9 g/mol
InChI Key: ZSEVMKDOUPDYGK-UHFFFAOYSA-N
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Description

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group, a pyridazinone moiety, and a fluorophenylacetamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable diamine with a chlorophenyl derivative under controlled conditions.

    Introduction of the Pyridazinone Moiety: The piperazine intermediate is then reacted with a pyridazinone precursor to form the desired pyridazinone ring.

    Acetylation: The final step involves the acetylation of the intermediate with a fluorophenyl acetic acid derivative to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:

    Trazodone: A compound with a similar piperazine and chlorophenyl structure, used as an antidepressant.

    Buspirone: Another piperazine derivative with anxiolytic properties.

    Risperidone: A compound with a similar piperazine ring, used as an antipsychotic.

Properties

Molecular Formula

C22H21ClFN5O2

Molecular Weight

441.9 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H21ClFN5O2/c23-16-2-1-3-19(14-16)27-10-12-28(13-11-27)20-8-9-22(31)29(26-20)15-21(30)25-18-6-4-17(24)5-7-18/h1-9,14H,10-13,15H2,(H,25,30)

InChI Key

ZSEVMKDOUPDYGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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